3-amino-N-cyclohexyl-4-methylbenzenesulfonamide
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Overview
Description
3-Amino-N-cyclohexyl-4-methylbenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its various applications in medicinal chemistry and organic synthesis. The benzenesulfonamide scaffold is known for its role in the inhibition of carbonic anhydrases, which are enzymes involved in many physiological processes, and for its antimicrobial and cytotoxic activities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves strategies such as N-alkylation, which can be efficiently achieved using alcohols as alkylating agents in the presence of a transition-metal catalyst . This method has been shown to be highly efficient and general, allowing for the introduction of different types of amino groups into the benzenesulfonamide framework. Additionally, the use of 4-cyanobenzenesulfonamides as an amine protecting/activating group has been reported, which can be further elaborated by alkylation and arylation, similar to nitrobenzenesulfonamides .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of benzenesulfonamide derivatives have been investigated using both experimental and computational methods. For instance, studies involving Density Functional Theory (DFT) calculations have provided insights into the vibrational frequencies, NMR chemical shifts, and electronic absorption wavelengths of these molecules . Theoretical investigations, such as HOMO-LUMO analyses, support the understanding of electronic transitions observed in the UV-Vis spectrum of these compounds .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including reductions and vicarious nucleophilic substitution reactions. These reactions are facilitated by the stability of the sulfonamide group under different conditions, which allows for the functionalization of nitroarenes . The presence of the sulfonamide group also influences the recognition of different types of amino groups during N-alkylation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are closely related to their molecular structure. X-ray crystallography studies have revealed detailed information about the crystal packing and intermolecular interactions of these compounds . Additionally, the analysis of Hirshfeld surfaces has been used to describe these interactions further . Theoretical calculations, including NBO, NLO, and NPA analyses, have provided a deeper understanding of the electronic properties and potential applications of these molecules .
Scientific Research Applications
Synthesis and Characterization
3-amino-N-cyclohexyl-4-methylbenzenesulfonamide serves as a key intermediate in the synthesis and characterization of various biologically active compounds. The molecule has been involved in the development of new sulfonamide derivatives, showing a wide range of applications from potential anti-inflammatory agents to anti-HIV activities. For instance, it has been used in the synthesis of N-tosyl bromo-aminocyclitol, a compound derived from cyclohexadiene, showcasing its importance in creating biologically active molecules (Kurbanoğlu, 2016). Similarly, studies on its derivatives have indicated potential anti-HIV activities, underscoring the significance of such molecules in therapeutic applications (Brzozowski & Sa̧czewski, 2007).
Anti-inflammatory Potential
Research has explored the anti-inflammatory potential of derivatives of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide. By integrating the pharmacophore into NSAIDs like mefenamic acid, significant anti-inflammatory effects were observed, suggesting its utility in developing new therapeutic agents (Mahdi, 2008). This demonstrates the compound's relevance in creating novel NSAIDs with potentially improved efficacy.
Catalytic and Chemical Transformations
The compound has shown utility in catalytic and chemical transformations. For example, in the Baylis-Hillman reaction, derivatives of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide have been used to accelerate the reaction process, yielding significant products in good yields. This highlights its application in facilitating complex chemical reactions, which is crucial for synthetic chemistry and pharmaceutical development (Shi & Xu, 2001).
Photodynamic Therapy and Antibacterial Activity
The compound and its derivatives have found applications in photodynamic therapy (PDT) and as antibacterial agents. New sulfonamide derivatives bearing a 1,4-benzodioxin ring synthesized from 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide have shown promising results in antibacterial activities and lipoxygenase inhibition, indicating potential therapeutic use against inflammatory diseases and as antibacterial agents (Abbasi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-amino-N-cyclohexyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHDYYBKMPCSKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclohexyl-4-methylbenzenesulfonamide |
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